molecular formula C12H11F2N3O2S B2826666 2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 2097927-35-8

2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2826666
CAS RN: 2097927-35-8
M. Wt: 299.3
InChI Key: QZCHCIDWPKJWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques and Reagents

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is a potent reagent mix for converting thioglycosides to glycosyl triflates, demonstrating the utility of related sulfonamide compounds in complex organic synthesis Crich & Smith, 2001.

Fluorination Processes

Direct fluorination of substituted aminopyrimidines, leading to the synthesis of fluorinated pyrimidines, highlights the role of related chemical structures in creating compounds with specific chemical properties Wang et al., 2017.

Molecular and Structural Analysis

Structural Investigation via SC-XRD and Quantum Chemical Studies

The synthesis and structural characterization of O-benzenesulfonylated pyrimidines, including their quantum chemical analysis, offer insights into the molecular interactions and stability of similar sulfonamide derivatives Ali et al., 2020.

Noncovalent Interactions in Supramolecular Networks

Investigations into the role of noncovalent interactions in the stabilization of crystalline organic compounds derived from benzenesulfonylation processes enrich our understanding of the structural aspects of similar chemical entities Ali et al., 2020.

Applications in Biochemistry and Medicine

Inhibitors of Biological Targets

Research on thiopyrimidine-benzenesulfonamide conjugates as selective inhibitors of carbonic anhydrase II demonstrates the potential biomedical applications of sulfonamide derivatives in developing new therapeutic agents Abdel-Mohsen et al., 2020.

Antimicrobial Agents

The synthesis and evaluation of sulfonamide derivatives as antimicrobial agents underscore the relevance of benzenesulfonamide frameworks in discovering new drugs Abbas et al., 2017.

properties

IUPAC Name

2,6-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2S/c1-8-5-9(16-7-15-8)6-17-20(18,19)12-10(13)3-2-4-11(12)14/h2-5,7,17H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCHCIDWPKJWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.